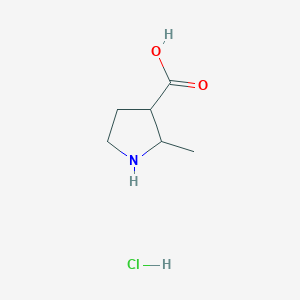

2-Methylpyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 1803589-97-0

Cat. No.: VC2899656

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803589-97-0 |

|---|---|

| Molecular Formula | C6H12ClNO2 |

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | 2-methylpyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |

| Standard InChI Key | PRMWNOXWBQBPRP-UHFFFAOYSA-N |

| SMILES | CC1C(CCN1)C(=O)O.Cl |

| Canonical SMILES | CC1C(CCN1)C(=O)O.Cl |

Introduction

Chemical Properties and Structure

Basic Information

2-Methylpyrrolidine-3-carboxylic acid hydrochloride has the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . It is identified in various chemical databases, including PubChem where it is registered with the CID 102555165 . The compound appears as a powder at room temperature and is typically stored under standard laboratory conditions . Its chemical identity is further established through various identifiers including MDL Number MFCD28348167, which helps researchers locate and reference this compound across different chemical databases .

Structural Characteristics

Synthesis and Preparation

General Synthesis Approaches

The synthesis of 2-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps and specialized techniques. Pyrrolidine derivatives are commonly synthesized using amino acids or other pyrrolidine compounds as starting materials. The synthesis pathway generally involves forming the carbon skeleton of the pyrrolidine ring, introducing the methyl group at position 2, and establishing the carboxylic acid functionality at position 3. The final step in the preparation is the conversion to the hydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent system .

Purification Methods

Purification of the synthesized compound is crucial for obtaining a high-quality product suitable for research applications. The purification process typically involves chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). For the hydrochloride salt, recrystallization from appropriate solvents may also be utilized as an effective purification method. The choice of purification technique depends on the scale of synthesis, the desired purity level, and the presence of specific impurities from the synthetic route employed.

Characterization Techniques

Characterization of 2-methylpyrrolidine-3-carboxylic acid hydrochloride is commonly performed using various spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, including the position of the methyl group and the carboxylic acid function. Infrared (IR) spectroscopy helps identify key functional groups, particularly the carboxylic acid and the ammonium salt. Mass spectrometry confirms the molecular weight and fragmentation pattern characteristic of this compound. X-ray crystallography, when applicable, provides definitive structural information, including absolute stereochemistry.

Applications and Research Findings

Chemical Applications

2-Methylpyrrolidine-3-carboxylic acid hydrochloride demonstrates versatility in various chemical reactions due to its functional groups. The compound can participate in numerous chemical transformations, including amide formation using coupling agents like Dicyclohexylcarbodiimide (DCC), which is particularly relevant for peptide synthesis applications. Additionally, the carboxylic acid group can undergo esterification reactions with various alcohols under acidic or basic conditions. The nitrogen atom in the pyrrolidine ring, even in its protonated form, can participate in various transformations once deprotonated, adding to the compound's synthetic utility.

Pharmaceutical Relevance

Pyrrolidine derivatives hold significant importance in medicinal chemistry and drug development. 2-Methylpyrrolidine-3-carboxylic acid hydrochloride may serve as a valuable building block for the synthesis of more complex pharmaceutical compounds, particularly those targeting conditions where pyrrolidine-based structures have shown efficacy. The compound's structural features make it potentially useful as a pharmacophore in drug discovery programs. Additionally, its incorporation into peptides can alter their conformational properties and biological activities, potentially leading to novel peptide-based therapeutics with enhanced stability or target specificity.

Research Findings

Studies on pyrrolidine derivatives similar to 2-methylpyrrolidine-3-carboxylic acid hydrochloride have revealed several important applications in chemical and biological research. Certain pyrrolidine derivatives have been found to inhibit specific enzymes, making them potential candidates for therapeutic applications in various disease states. The incorporation of pyrrolidine derivatives into peptides has been shown to alter conformational properties and biological activities, leading to novel peptide-based therapeutics with improved pharmacological profiles. Some pyrrolidine derivatives serve as organocatalysts in asymmetric synthesis reactions, facilitating the formation of stereochemically pure products that are important in pharmaceutical manufacturing. Research has also demonstrated that the stereochemistry of these compounds plays a crucial role in determining their reactivity and biological activity, highlighting the importance of stereoselective synthesis methods.

Spectroscopic Data and Characterization

Structural Identifiers

2-Methylpyrrolidine-3-carboxylic acid hydrochloride can be identified using various structural identifiers that help researchers locate and reference this compound across different chemical databases . These identifiers include:

-

IUPAC Name: 2-methylpyrrolidine-3-carboxylic acid; hydrochloride

-

Standard InChI: InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H

-

InChI Key: PRMWNOXWBQBPRP-UHFFFAOYSA-N

These identifiers provide standardized ways to represent the compound's structure in chemical databases and literature, facilitating information exchange among researchers and ensuring accurate identification of the compound in various contexts .

Spectral Characteristics

The spectral characteristics of 2-methylpyrrolidine-3-carboxylic acid hydrochloride include distinctive patterns in NMR and IR spectra that reflect its structural features. In 1H NMR spectroscopy, characteristic signals would include those from the methyl group (typically a doublet due to coupling with the adjacent CH), the protons on the pyrrolidine ring, and the proton on the nitrogen (which may be broadened due to exchange). The 13C NMR spectrum would show signals for the carboxylic acid carbon, the methyl carbon, and the various carbons of the pyrrolidine ring. In IR spectroscopy, characteristic absorption bands would include those for the carboxylic acid group (C=O stretch around 1700 cm-1), the N-H stretching of the ammonium salt, and various C-H stretching and bending modes.

Comparison with Related Compounds

Comparison with Non-salt Form

The hydrochloride salt form of 2-methylpyrrolidine-3-carboxylic acid differs from the free base in several important aspects that affect its utility in research and applications . The salt form typically exhibits increased water solubility compared to the free base, making it more suitable for aqueous solutions and biological testing. It also demonstrates enhanced stability for storage and handling, as the protonated nitrogen is less susceptible to oxidation or other degradation pathways. The crystalline structure of the salt form is usually different from that of the free base, affecting its physical properties such as melting point and solubility in various solvents. Additionally, the molecular weight is higher for the salt form (165.62 g/mol) compared to the free base (129.16 g/mol) due to the addition of HCl .

Comparison with Isomers and Homologs

Various structural isomers and homologs of 2-methylpyrrolidine-3-carboxylic acid exist, each with distinct properties that make them suitable for different applications . (2S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 42856-71-3) has both the methyl and carboxylic acid groups at position 2, creating a quaternary carbon center that affects its conformational properties and reactivity . (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid (CAS: 10512-89-7) features the methyl group at position 3 and the carboxylic acid at position 2, resulting in a different spatial arrangement of the functional groups that impacts its interactions with biological targets . These structural variations lead to different chemical reactivity, biological activity, and physical properties, highlighting the importance of specific structural features in determining the function and applications of these compounds .

Comparative Data of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features |

|---|---|---|---|---|

| 2-Methylpyrrolidine-3-carboxylic acid hydrochloride | 1803589-97-0 | C6H12ClNO2 | 165.62 | Methyl at position 2, carboxylic acid at position 3, HCl salt |

| 2-Methylpyrrolidine-3-carboxylic acid | Not provided | C6H11NO2 | 129.16 | Methyl at position 2, carboxylic acid at position 3, free base |

| (2S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 42856-71-3 | C6H11NO2.ClH | 165.618 | Methyl and carboxylic acid both at position 2, HCl salt |

| (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid | 10512-89-7 | C6H11NO2 | 129.16 | Methyl at position 3, carboxylic acid at position 2, free base |

This comparative data illustrates the structural diversity among related pyrrolidine derivatives and highlights the specific characteristics of 2-methylpyrrolidine-3-carboxylic acid hydrochloride . The variations in substitution patterns and stereochemistry result in compounds with different physical, chemical, and potentially biological properties, making each suitable for specific research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume